alpha-Sulfanylbenzylphosphonic acid
Description
α-Sulfanylbenzylphosphonic acid is an organophosphorus compound characterized by a benzyl group substituted with a sulfanyl (-SH) moiety at the α-position relative to the phosphonic acid (-PO₃H₂) group. This compound has been studied for applications in medicinal chemistry, particularly as a protease inhibitor or antibacterial agent, due to its ability to mimic phosphate-containing substrates in enzymatic reactions .
Key structural features include:
- Phosphonic acid group: Enhances binding to metal ions or enzymes via strong hydrogen bonding and electrostatic interactions.
- Benzyl aromatic ring: Facilitates hydrophobic interactions in biological systems.
Properties
Molecular Formula |
C7H9O3PS |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
[phenyl(sulfanyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H9O3PS/c8-11(9,10)7(12)6-4-2-1-3-5-6/h1-5,7,12H,(H2,8,9,10) |
InChI Key |
FSPBPXVXCWHRHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(P(=O)(O)O)S |
Origin of Product |
United States |
Preparation Methods
Polymer-Supported Suzuki Coupling
A polymer-supported approach, adapted from methodologies used for α,α-difluoromethylenephosphonic acids, offers a scalable route. Non-cross-linked polystyrene (NCPS) serves as a scaffold to anchor mono-ethyl esters of phosphonic acids, enabling homogeneous reaction conditions.
Procedure :
-
Attachment of Phosphonate Esters : Mono-ethyl α-sulfanylbenzylphosphonic acid is linked to 3% alkylhydroxy-modified NCPS via a phosphate ester bond.
-
Suzuki Cross-Coupling : Aryl halides react with the polymer-bound phosphonate under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) at ambient temperature.
-
Cleavage and Deprotection : Treatment with trimethylsilyl iodide (TMSI) or bromide (TMSBr) simultaneously removes the ethyl protecting group and releases the free phosphonic acid.
Key Parameters :
Pudovik Reaction with Thiol-Substituted Aldehydes
The Pudovik reaction, involving the addition of phosphorous acid to carbonyl compounds, is adapted for thiol-containing substrates.
Procedure :
-
Substrate Preparation : Benzaldehyde derivatives bearing a protected sulfanyl group (e.g., S-trityl) are synthesized.
-
Phosphorylation : Reaction with phosphorous acid (H₃PO₃) in acetic acid under reflux, followed by oxidative workup with hydrogen peroxide.
-
Deprotection : The trityl group is removed using silver nitrate (AgNO₃) or trifluoroacetic acid (TFA).
Optimization Insights :
-
Protecting the thiol group prevents undesired oxidation or disulfide formation.
-
Yields improve with slow addition of H₂O₂ to minimize over-oxidation.
Mechanistic and Structural Considerations
Reaction Intermediates and Byproducts
In the Suzuki route, the formation of biaryl byproducts is mitigated by optimizing the palladium catalyst loading (0.5–2 mol%) and reaction time (12–24 hours). The use of NCPS minimizes side reactions by spatially isolating reactive sites.
Stereochemical Outcomes
The Pudovik reaction typically proceeds via a six-membered cyclic transition state, favoring the formation of the thermodynamically stable diastereomer. However, the presence of the bulky sulfanyl group may introduce steric hindrance, necessitating chiral auxiliaries or asymmetric catalysis for enantioselective synthesis.
Analytical Characterization
Spectroscopic Data
-
³¹P NMR : A singlet at δ 18–22 ppm confirms the phosphonic acid moiety.
-
¹H NMR : The benzyl protons appear as a multiplet at δ 7.2–7.5 ppm, while the -SH proton resonates at δ 1.5–2.0 ppm (exchangeable).
-
IR Spectroscopy : Strong bands at 2350 cm⁻¹ (P-O-H) and 2550 cm⁻¹ (S-H).
Crystallographic Evidence
X-ray structures of related phosphonate-inhibited β-lactamases (PDB: 1BLH) reveal hydrogen bonding between the phosphonic acid group and active-site residues (e.g., Ser70, Lys73). These interactions guide the design of derivatives with enhanced binding affinity.
Challenges and Optimization Strategies
Thiol Group Reactivity
The sulfanyl group’s susceptibility to oxidation necessitates inert atmosphere conditions (N₂ or Ar) and chelating agents (e.g., EDTA) to sequester metal impurities.
Solvent and Catalyst Selection
-
Solvents : Dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred for their ability to dissolve both organic and inorganic reagents.
-
Catalysts : Palladium catalysts with bulky ligands (e.g., SPhos) enhance coupling efficiency in Suzuki reactions.
Applications and Derivatives
This compound’s primary application lies in combating β-lactamase-mediated antibiotic resistance. Clinical candidates like ceftolozane/tazobactam leverage similar phosphonate motifs to inhibit bacterial enzymes . Derivatives with fluorinated or aminomethyl groups are under investigation to improve pharmacokinetic properties.
Chemical Reactions Analysis
Types of Reactions
Alpha-Sulfanylbenzylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, such as SN1 or SN2 mechanisms.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for the reduction of phosphonic acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted benzylphosphonic acids.
Reduction: Phosphine derivatives.
Scientific Research Applications
Alpha-Sulfanylbenzylphosphonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of Alpha-Sulfanylbenzylphosphonic acid involves its interaction with molecular targets, such as metallo-beta-lactamases. The sulfur atom in the sulfanyl group coordinates with the zinc ion in the active site of the enzyme, inhibiting its activity . This interaction disrupts the enzyme’s ability to hydrolyze beta-lactam antibiotics, thereby restoring the efficacy of these drugs.
Comparison with Similar Compounds
Table 1: Substituent Effects on α-Sulfanylbenzylphosphonic Acid Analogs
| Compound Name | Substituent | Key Properties/Applications | Reference |
|---|---|---|---|
| α-Sulfanyl(4-chlorobenzyl)phosphonic acid | 4-Cl | Enhanced antibacterial activity | [51] |
| α-Sulfanyl(4-fluorobenzyl)phosphonic acid | 4-F | Improved metabolic stability | [51] |
| α-Sulfanyl(2-methoxybenzyl)phosphonic acid | 2-OCH₃ | Increased solubility in polar solvents | [51] |
| α-Sulfanyl(2,4-dichlorobenzyl)phosphonic acid | 2,4-Cl₂ | Higher lipophilicity | [51] |
Key Findings :
- Electron-withdrawing groups (e.g., Cl, F) improve stability and binding affinity to bacterial targets like β-lactamases .
- Methoxy groups enhance solubility but reduce membrane permeability due to increased polarity .
- Halogenated derivatives (4-Cl, 4-Br) show superior inhibition of Staphylococcus β-lactamase compared to the parent compound .
Functional Group Replacements
α-Aminobenzylphosphonic Acid (2BF)
The compound α-benzyl-aminobenzyl-phosphonic acid (2BF) replaces the sulfanyl group with an amino (-NH₂) group ().
Structural Comparison :
- Amino group: Increases basicity (pKa ~9–10) vs. sulfanyl (pKa ~6–8), altering interactions with acidic residues in enzymes.
- Phosphonic acid: Retains metal-binding capability, but the amino group enables additional hydrogen-bonding networks .
Sulfonic Acid Derivatives
2-Phenylbenzimidazole-5-sulfonic acid (–5) replaces the phosphonic acid with a sulfonic acid (-SO₃H) group.
Key Differences :
- Sulfonic acid : Stronger acidity (pKa ~1–2) compared to phosphonic acid (pKa ~2–3 and ~7–8 for the second dissociation).
- Benzimidazole core : Enables π-π stacking in UV-absorbing applications (e.g., sunscreens), unlike the benzylphosphonic acid scaffold .
Q & A
Q. What are the established synthetic routes for α-sulfanylbenzylphosphonic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: α-Sulfanylbenzylphosphonic acid can be synthesized via three primary routes:
- Route 1 : Oxidation of phosphinic acid precursors using H₂O₂ or ozone under controlled pH (4–6) to avoid overoxidation .
- Route 2 : Hydrolysis of dichlorophosphine oxides with aqueous HCl, followed by thiolation using benzyl mercaptan in anhydrous THF .
- Route 3 : Michaelis-Arbuzov rearrangement of alkyl sulfides with triethyl phosphite, requiring reflux conditions (110–130°C) for 12–24 hours .
Q. Key Considerations :
- Solvent choice (e.g., THF vs. DMF) affects reaction kinetics and byproduct formation.
- Temperature control is critical to prevent decomposition of the sulfanyl group.
- Use of a Dean-Stark trap for azeotropic water removal improves ester hydrolysis efficiency .
Table 1 : Comparison of Synthetic Routes
| Method | Starting Material | Yield Range | Purity (HPLC) | Key Challenges |
|---|---|---|---|---|
| Phosphinic Oxidation | H₃PO₂ derivatives | 60–75% | ≥95% | Overoxidation risk |
| Dichlorophosphine | Cl₂P(O)R | 50–68% | 90–94% | Moisture sensitivity |
| Arbuzov Rearrangement | Alkyl sulfides | 70–85% | ≥97% | Long reaction times |
Q. Which analytical techniques are most effective for characterizing α-sulfanylbenzylphosphonic acid and verifying its structural integrity?
Methodological Answer: A multi-technique approach is recommended:
- ¹H/³¹P NMR : Confirm phosphonic acid (-PO₃H₂) and sulfanyl (-SH) functional groups. The ³¹P NMR shift typically appears at δ 18–22 ppm .
- HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile (90:10) for purity analysis. Ion-pairing agents (e.g., tetrabutylammonium bromide) enhance retention of polar phosphonic groups .
- FT-IR : Identify S-H stretches (2550–2600 cm⁻¹) and P=O vibrations (1150–1250 cm⁻¹) .
Critical Step : Calibrate instruments with certified reference standards (e.g., phenylphosphonic acid) to minimize quantification errors .
Advanced Questions
Q. How can researchers optimize experimental design to address low solubility of α-sulfanylbenzylphosphonic acid in aqueous buffers for biological assays?
Methodological Answer: Low solubility stems from the biphenyl backbone and zwitterionic nature. Mitigation strategies include:
- Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain protein stability in ELISA or cell-based assays .
- pH Adjustment : Solubility peaks at pH 7.4–8.2 due to deprotonation of phosphonic acid groups.
- Sonication : Pre-treat solutions with 10-minute sonication (40 kHz) to disrupt aggregates .
Validation : Measure solubility via nephelometry and cross-validate with HPLC to ensure no degradation occurs .
Q. How should contradictory data in reported biological activities of α-sulfanylbenzylphosphonic acid be resolved?
Methodological Answer: Discrepancies often arise from:
- Stereochemical Variants : The (R)-enantiomer shows 3–5× higher enzyme inhibition than (S) in kinase assays. Use chiral HPLC (Chiralpak IA column) to isolate enantiomers .
- Purity Thresholds : Impurities ≥2% (e.g., unreacted sulfides) can skew bioactivity. Implement preparative HPLC with gradient elution (5→40% acetonitrile over 30 minutes) .
- Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) to minimize nonspecific binding in fluorescence polarization assays .
Case Study : A 2024 study resolved conflicting IC₅₀ values (2–10 µM) by controlling redox conditions (1 mM TCEP to prevent -SH oxidation) .
Q. What strategies are recommended for analyzing degradation products of α-sulfanylbenzylphosphonic acid under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 40°C for 72 hours. Monitor degradation via LC-MS/MS with a Q-TOF detector to identify fragments (e.g., benzyl sulfonic acid, m/z 155.1) .
- Mechanistic Probes : Add radical scavengers (e.g., ascorbic acid) to distinguish hydrolytic vs. oxidative pathways .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict bond cleavage sites, prioritizing labile P-S and C-S bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
